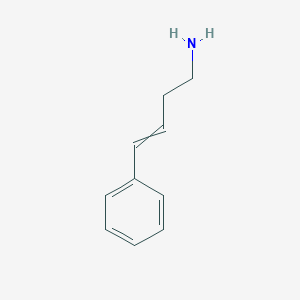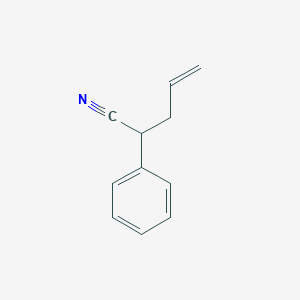
2-Phenyl-4-pentenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-pentenenitrile is an organic compound with the molecular formula C11H11N. It is a nitrile derivative characterized by a phenyl group attached to a pentenenitrile chain. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Phenyl-4-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-pentenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Phenyl-4-pentenoic acid.
Reduction: Formation of 2-Phenyl-4-pentylamine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Phenyl-4-pentenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-pentenenitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyl-2-phenyl-4-pentenenitrile: Similar structure but with an additional allyl group.
Pentanenitrile: A simpler nitrile compound with a shorter carbon chain.
Uniqueness
2-Phenyl-4-pentenenitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its phenyl group provides additional reactivity compared to simpler nitriles .
Propriétés
Numéro CAS |
5558-87-2 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-phenylpent-4-enenitrile |
InChI |
InChI=1S/C11H11N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6H2 |
Clé InChI |
UPGWWAVLPCHBAC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(3-methylisoxazol-5-yl)methyl]amino}-benzoate](/img/structure/B8719221.png)
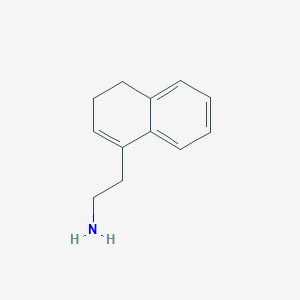
![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)
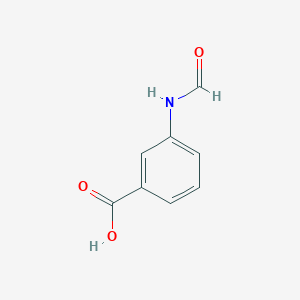
![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
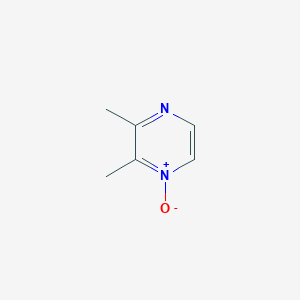
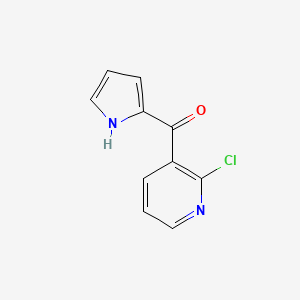
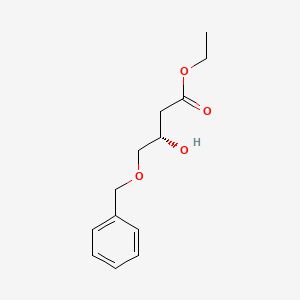
![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)




